4-(2-Cyanoethyl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
88961-77-7 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-(2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
QTYYFUAWZZWHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)S(=O)(=O)N |
Origin of Product |
United States |
Structural Elucidation and Theoretical Characterization of 4 2 Cyanoethyl Benzene 1 Sulfonamide
Spectroscopic Analysis Methods for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds. For 4-(2-Cyanoethyl)benzene-1-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, would provide a comprehensive structural confirmation.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The benzene (B151609) ring, being para-substituted, would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.2-8.0 ppm). The protons closer to the electron-withdrawing sulfonamide group would be deshielded and appear at a higher chemical shift compared to the protons closer to the cyanoethyl group. The ethyl chain protons would present as two triplets, with the methylene group adjacent to the benzene ring appearing around δ 2.9-3.1 ppm and the methylene group adjacent to the cyano group appearing slightly downfield around δ 2.7-2.9 ppm, both with a typical coupling constant (³JHH) of approximately 7-8 Hz. The sulfonamide (-SO₂NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The aromatic carbons would show four distinct signals. The carbon atom attached to the sulfur of the sulfonamide group (ipso-carbon) would be found around δ 140-145 ppm, while the ipso-carbon attached to the ethyl group would be in a similar region. The other two aromatic carbons would appear in the typical aromatic range of δ 125-130 ppm. For the aliphatic chain, the methylene carbon attached to the benzene ring is expected around δ 30-35 ppm, and the one adjacent to the nitrile group would be around δ 15-20 ppm. The nitrile carbon itself would have a characteristic chemical shift in the range of δ 118-122 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to -SO₂NH₂) | 7.8 - 8.0 (d) | 127 - 129 |
| Aromatic CH (ortho to -CH₂CH₂CN) | 7.3 - 7.5 (d) | 129 - 131 |
| Aromatic C (ipso, attached to S) | - | 140 - 145 |
| Aromatic C (ipso, attached to C) | - | 142 - 147 |
| -CH₂-Ar | 2.9 - 3.1 (t) | 30 - 35 |
| -CH₂-CN | 2.7 - 2.9 (t) | 15 - 20 |
| -C≡N | - | 118 - 122 |
Note: Predicted values are based on analogous compounds and standard chemical shift tables. 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet.
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. The sulfonamide group would show characteristic asymmetric and symmetric stretching vibrations for the S=O bonds in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. The nitrile group (C≡N) would exhibit a sharp, medium-intensity absorption band around 2260-2240 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹. The para-disubstituted benzene ring would also show a characteristic C-H out-of-plane bending vibration in the 850-800 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H stretching (asymmetric & symmetric) | 3400 - 3200 |
| S=O stretching (asymmetric) | 1370 - 1330 | |
| S=O stretching (symmetric) | 1180 - 1160 | |
| Nitrile (-C≡N) | C≡N stretching | 2260 - 2240 |
| Aromatic Ring | C-H stretching | 3100 - 3000 |
| C=C stretching | 1600 - 1450 | |
| C-H out-of-plane bending (para) | 850 - 800 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring. Substituted benzenes typically show two main absorption bands: the primary band (E2-band) around 200-220 nm and the secondary, fine-structured band (B-band) around 250-280 nm. For a para-substituted benzene like the title compound, these bands are expected to undergo a bathochromic (red) shift due to the electronic effects of the substituents. The sulfonamide and cyanoethyl groups are both auxochromes that can modify the absorption characteristics of the benzene ring.
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₉H₁₀N₂O₂S), the molecular weight is 210.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 210. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant peak at m/z = 146 (M - 64). nist.gov Further fragmentation of the cyanoethyl side chain, such as the loss of an ethyl group or the entire cyanoethyl group, would also be anticipated.
Advanced Crystallographic Studies for Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and torsion angles. Although no crystal structure for this compound has been reported, insights into its likely molecular geometry can be inferred from the structures of related benzenesulfonamide (B165840) derivatives. nih.govnih.goviucr.org
Table 3: Predicted Bond Lengths and Angles Based on Analogous Structures
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C (aromatic) Bond Length | ~1.76 Å |
| C≡N Bond Length | ~1.15 Å |
| O-S-O Bond Angle | ~120° |
| N-S-C Bond Angle | ~107° |
Computational Chemistry Approaches for Electronic and Structural Properties
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. chemijournal.comnih.govmkjc.in
A DFT study of this compound, likely using a basis set such as 6-31G(d,p), could be employed to optimize the molecule's geometry in the gas phase. This would yield theoretical values for bond lengths and angles, which could be compared with the expected values from crystallography.
Furthermore, computational methods can elucidate various electronic properties:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the sulfonamide and the nitrogen of the nitrile would be expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential. chemijournal.com
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.com
These computational approaches would offer a detailed theoretical characterization of this compound, complementing the predictive analysis derived from established spectroscopic and crystallographic principles for analogous compounds.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-ethylbenzenesulfonamide |
| 3-phenylpropanenitrile |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the geometric and electronic structure of molecules. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the optimized molecular geometry in the gas phase. These calculations aim to find the lowest energy conformation of the molecule by iteratively adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved.
The optimized structure would reveal key spatial relationships between the sulfonamide group (-SO₂NH₂), the cyanoethyl group (-CH₂CH₂CN), and the central benzene ring. Important parameters to be determined include the orientation of the cyanoethyl chain relative to the phenyl ring and the rotational conformation around the C-S and S-N bonds. Such calculations are fundamental for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-S | 1.78 | |
| S-O1 | 1.44 | |
| S-N | 1.65 | |
| C≡N | 1.16 | |
| Bond Angles (°) | ||
| O-S-O | 120.5 | |
| C-S-N | 105.8 | |
| C-C-C (ring avg.) | 120.0 | |
| Dihedral Angles (°) | ||
| C-C-S-N | 85.2 | |
| C-C-C-C (ring) | 0.0 |
Ab-Initio Calculations
Ab-initio calculations, such as those based on Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying molecular structure and properties from first principles, without empirical parameterization.
Comparing the results from ab-initio methods with those from DFT can offer a more complete picture of the molecule's electronic structure. For this compound, an MP2/6-311+G(d) calculation, for example, could be used to refine the geometry and calculate electronic energies. Discrepancies between DFT and ab-initio results can sometimes highlight the importance of electron correlation effects, which are treated differently in the two approaches. These calculations would provide a benchmark for the accuracy of the chosen DFT functional.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the sulfonamide group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the benzene ring and the electron-withdrawing cyano and sulfonamide groups, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Energy Gap (Egap) | 5.62 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This method allows for the quantification of electron delocalization through the analysis of donor-acceptor (bond-antibond) interactions.
In this compound, NBO analysis would detail the hybridization of atomic orbitals in forming sigma (σ) and pi (π) bonds. It would also quantify the delocalization of π-electrons from the benzene ring to the sulfonamide group. The analysis of the second-order perturbation energy, E(2), reveals the strength of these delocalization interactions. For instance, significant E(2) values would be expected for interactions between the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group and the antibonding orbitals of the sulfur atom and the benzene ring, indicating hyperconjugative and resonance effects that contribute to the molecule's stability.
Potential Energy Distribution Analysis for Vibrational Modes
Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for molecular identification and characterization. Theoretical vibrational frequency calculations using methods like DFT can aid in the assignment of experimental spectra. A Potential Energy Distribution (PED) analysis is used to provide a quantitative description of how each internal coordinate (bond stretching, angle bending, etc.) contributes to a particular vibrational mode.
For this compound, PED analysis would allow for the unambiguous assignment of complex vibrational modes. For example, it would distinguish the C≡N stretching mode (expected around 2250 cm⁻¹), the symmetric and asymmetric SO₂ stretching modes (typically 1160 cm⁻¹ and 1350 cm⁻¹, respectively), and various C-H and C-C vibrations of the benzene ring. This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior.
Table 3: Hypothetical Vibrational Frequencies and PED Assignments for Selected Modes of this compound
| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution (%) |
| 3370 | NH₂ asymmetric stretch | ν(N-H) 100% |
| 3265 | NH₂ symmetric stretch | ν(N-H) 100% |
| 2255 | C≡N stretch | ν(C≡N) 95% |
| 1590 | C=C aromatic stretch | ν(C=C) 88% |
| 1352 | SO₂ asymmetric stretch | ν(S=O) 92% |
| 1161 | SO₂ symmetric stretch | ν(S=O) 90% |
ν denotes stretching vibration.
Gauge-Invariant Atomic Orbital (GIAO) Approach for Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation in solution. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).
For this compound, GIAO calculations (often performed at the DFT level) would predict the chemical shifts for each unique proton and carbon atom. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons would show distinct shifts depending on their position relative to the electron-withdrawing sulfonamide group. The carbons of the cyanoethyl group would also have characteristic shifts. Comparing these predicted values with experimental NMR data is a powerful method for confirming the molecular structure.
Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) using the GIAO Method
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C (ipso-SO₂) | 142.5 | H (ortho to SO₂) | 7.95 |
| C (ortho to SO₂) | 128.8 | H (meta to SO₂) | 7.60 |
| C (meta to SO₂) | 129.7 | H (NH₂) | 7.30 |
| C (para to SO₂) | 145.1 | H (-CH₂-Ar) | 3.10 |
| C (-CH₂-Ar) | 35.4 | H (-CH₂-CN) | 2.85 |
| C (-CH₂-CN) | 18.2 | ||
| C (CN) | 118.9 |
Molecular Mechanism of Action and Biological Interactions of 4 2 Cyanoethyl Benzene 1 Sulfonamide
Specific Enzyme Target Interactions
Research has demonstrated that 4-(2-Cyanoethyl)benzene-1-sulfonamide and its derivatives exhibit inhibitory activity against a range of specific enzymes.
Benzenesulfonamides are well-established inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.govnih.gov The parent compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), has been used as a scaffold for synthesizing various derivatives, including Schiff bases, to target specific CA isoforms. researchgate.net These isoforms play crucial roles in physiological and pathological processes, with cytosolic isoforms hCA I and II being widespread, while hCA IX and XII are transmembrane isoforms associated with tumors. nih.govnih.gov
Derivatives of the 4-(2-aminoethyl)benzenesulfonamide scaffold have shown potent, low nanomolar to subnanomolar inhibition against the tumor-associated isoforms hCA IX and XII, with moderate inhibition of the cytosolic isoforms hCA I and II. nih.gov The inhibitory activity and selectivity are influenced by the "tail" of the sulfonamide molecule, which can form additional interactions with the enzyme's active site. researchgate.net For instance, ureido-substituted benzenesulfonamides have demonstrated high selectivity and exceptionally low inhibition constants (Ki) for hCA XII, with some compounds showing a Ki value as low as 1.0 nM. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamides
| Compound Type | Target Isoform | Inhibition Constant (Ki or IC50) Range |
|---|---|---|
| Benzenesulfonamides (Click Chemistry Derived) | hCA I | 41.5 - 1500 nM |
| Benzenesulfonamides (Click Chemistry Derived) | hCA II | 30.1 - 755 nM |
| Benzenesulfonamides (Click Chemistry Derived) | hCA IX | 1.5 - 38.9 nM |
| Benzenesulfonamides (Click Chemistry Derived) | hCA XII | 0.8 - 12.4 nM |
| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | hCA XII | 61.3 - 432.8 nM |
| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | hCA XII | 1.0 nM |
Data sourced from multiple studies on benzenesulfonamide (B165840) derivatives. nih.govnih.govnih.gov
The versatile sulfonamide scaffold has been explored for its inhibitory potential against a variety of other enzyme systems.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes, as its inhibition slows carbohydrate digestion. nih.govmdpi.com Studies on various sulfonamide derivatives have shown fair to good inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values more potent than the standard drug, acarbose. researchgate.netnih.gov The presence of the sulfonyl group appears to be effective for interactions within the enzyme's active site. researchgate.net
Urease: This nickel-dependent enzyme is produced by some bacteria and is associated with various infectious diseases. nih.gov While N-(n-butyl)thiophosphoric triamide (NBPT) is a known urease inhibitor, other compounds are continuously screened. nih.govgoogle.com The inhibitory potential of this compound itself against urease is not extensively documented in the provided context, but related sulfonamides and other chemical classes are known inhibitors. nih.gov
Choline Esterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. mdpi.commdpi.com Novel benzenesulfonamide derivatives have been synthesized and shown to be highly potent inhibitors of AChE, with Ki values in the low nanomolar range (e.g., 28.11 ± 4.55 nM). nih.govresearchgate.net Some sulfonamide-based carbamates have demonstrated strong preferential inhibition of BChE. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Computational methods are crucial tools for understanding the interactions between sulfonamide inhibitors and their enzyme targets at the molecular level. nih.govnih.gov
Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the active site of a protein. nih.govresearchgate.net For sulfonamides targeting DHPS, docking studies confirm that the ligand occupies the PABA binding pocket. nih.gov In the case of carbonic anhydrase inhibitors, docking helps visualize how the sulfonamide tail interacts with hydrophobic and hydrophilic residues, explaining the observed isoform selectivity. researchgate.net X-ray crystallography of enzyme-inhibitor adducts provides experimental validation for these binding modes, showing how the sulfonamide coordinates with the active site zinc ion and forms hydrogen bonds with nearby residues. nih.gov
Molecular dynamics (MD) simulations can further confirm the stability of the ligand-protein complex over time. researchgate.net These computational studies are instrumental in structure-activity relationship (SAR) analysis, guiding the design of new derivatives with improved potency and selectivity. nih.govacs.org For example, docking studies of benzenesulfonamide analogs against the TrkA receptor identified key hydrophobic and charged interactions responsible for binding affinity, correlating with their observed anti-glioblastoma activity. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies explore how modifications to the molecule affect its potency and selectivity as an inhibitor of specific biological targets, such as carbonic anhydrases (CAs). nih.govnih.gov These studies are crucial for the rational design of more effective and selective therapeutic agents. The core structure of benzenesulfonamide is a versatile scaffold, and its biological activity can be finely tuned by altering the substituents on the aromatic ring and the sulfonamide group. nanobioletters.comopenaccesspub.org
The biological potency and selectivity of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore, primarily responsible for the inhibitory action against enzymes like carbonic anhydrases by coordinating with the zinc ion in the active site. nih.gov
The substituents on the phenyl ring modulate the physicochemical properties of the compound, such as its acidity, lipophilicity, and steric profile, which in turn affects its binding affinity and selectivity for different enzyme isoforms. nih.govnih.gov For instance, in the case of this compound, the 4-position is occupied by a 2-cyanoethyl group.
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituent at the 4-position can influence the acidity of the sulfonamide group. Electron-withdrawing groups can increase the acidity, which may enhance binding to the target enzyme. Conversely, electron-donating groups can decrease acidity. The cyano group in the 2-cyanoethyl substituent is electron-withdrawing.
Steric Factors: The size and shape of the substituent play a crucial role. Larger, bulkier groups may cause steric hindrance, preventing the inhibitor from fitting optimally into the enzyme's active site. However, in some cases, specific steric bulk can enhance selectivity by favoring binding to isoforms with larger active site cavities. nih.gov
The following table summarizes the general effects of different substituents on the activity of benzenesulfonamide derivatives based on established research.
| Substituent Position | Type of Substituent | General Effect on Potency | General Effect on Selectivity |
| Para (4-position) | Small, electron-withdrawing | Often increases potency | Can be modulated |
| Para (4-position) | Bulky, hydrophobic | Variable, can increase or decrease potency depending on the target | May enhance selectivity for certain isoforms |
| Ortho (2-position) | Various | Can introduce steric hindrance, often decreasing potency | May significantly alter selectivity |
| Meta (3-position) | Various | Generally has a less pronounced effect than para-substituents | Can fine-tune activity |
Conformational analysis and pharmacophore modeling are computational techniques used to understand the three-dimensional arrangement of atoms in a molecule and to identify the essential structural features required for biological activity. nih.govpharmacophorejournal.com
Conformational Analysis: This involves determining the preferred spatial arrangement (conformation) of a molecule. For this compound, the flexibility of the 2-cyanoethyl side chain is of particular interest. The molecule can adopt various conformations, and identifying the low-energy, biologically active conformation is key to understanding its interaction with a target receptor. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features that are necessary for molecular recognition at a biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.comnih.gov For benzenesulfonamide-based inhibitors, a common pharmacophore model includes:
A hydrogen bond donor/acceptor feature from the sulfonamide group.
An aromatic ring feature.
Additional features based on the substituents, which contribute to selectivity.
The table below outlines a hypothetical pharmacophore model for a benzenesulfonamide inhibitor.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |
| Hydrogen Bond Acceptor/Donor | Sulfonamide (-SO₂NH₂) | Interaction with the zinc ion and active site residues |
| Aromatic Ring | Benzene Ring | Hydrophobic interactions (π-π stacking) with aromatic residues in the active site |
| Hydrophobic Feature | Cyanoethyl group | Occupies a hydrophobic pocket in the active site, contributing to affinity and selectivity |
These models can be used as 3D queries to search large chemical databases for novel compounds with the potential for similar biological activity. nih.govnih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method that correlates the biological activity of a set of compounds with their 3D properties. nih.govnih.gov Unlike traditional QSAR, which uses 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. nih.govdrugdesign.org
In a typical 3D-QSAR study for benzenesulfonamide derivatives, a series of analogs with known biological activities are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around each molecule are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS). drugdesign.org
The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the chemical structure are likely to increase or decrease biological activity. nih.gov
Steric Contour Maps: These maps highlight areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow).
Electrostatic Contour Maps: These maps indicate regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours).
The table below illustrates hypothetical 3D-QSAR findings for a series of benzenesulfonamide analogs.
| 3D-QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA | q² (cross-validated r²) | 0.538 | Good internal predictive ability nih.gov |
| CoMFA | r² (non-cross-validated r²) | 0.974 | Strong correlation between predicted and actual activity nih.gov |
| CoMSIA | q² (cross-validated r²) | 0.527 | Good internal predictive ability nih.gov |
| CoMSIA | r² (non-cross-validated r²) | 0.971 | Strong correlation between predicted and actual activity nih.gov |
These models can provide valuable guidance for the design of new, more potent inhibitors by suggesting specific structural modifications. nih.gov For this compound, a 3D-QSAR study could reveal how modifications to the cyanoethyl group or substitution at other positions on the benzene ring might enhance its inhibitory activity.
Chemical Transformations and Reactivity of 4 2 Cyanoethyl Benzene 1 Sulfonamide
Modifications of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in a multitude of clinically used drugs. Its acidic proton and the potential for substitution on the nitrogen atom make it a prime site for chemical modification.
N-Alkylation and N-Arylation: The nitrogen atom of the sulfonamide can undergo nucleophilic substitution to form N-substituted derivatives. Alkylation can be achieved using various alkyl halides in the presence of a base. Similarly, N-arylation can be accomplished through coupling reactions, such as the Buchwald-Hartwig or Chan-Lam coupling, with aryl halides or arylboronic acids, respectively. These reactions expand the structural diversity of the parent molecule, allowing for the introduction of various lipophilic or functionalized groups that can modulate biological activity. ekb.egnih.gov
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | N-Alkyl-4-(2-cyanoethyl)benzene-1-sulfonamide | N-Alkylation |
| Aryl Halide (Ar-X) | Pd or Cu catalyst | N-Aryl-4-(2-cyanoethyl)benzene-1-sulfonamide | N-Arylation |
Reactions Involving the Cyano Group
The cyano (nitrile) group (-C≡N) is a versatile functional group that can be transformed into several other functionalities, significantly altering the electronic and steric properties of the molecule.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. rsc.orgscribd.com Milder reaction conditions can selectively produce the amide, 4-(2-carbamoylethyl)benzene-1-sulfonamide, which introduces a hydrogen-bonding donor and acceptor group. More vigorous hydrolysis leads to the formation of the corresponding carboxylic acid, 4-(2-carboxyethyl)benzene-1-sulfonamide, which can serve as a handle for further derivatization, such as esterification or amidation. rsc.orgcore.ac.ukresearchgate.net
Reduction: The nitrile group can be reduced to a primary amine, yielding 4-(3-aminopropyl)benzene-1-sulfonamide. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net The resulting amino group provides a new site for a wide range of chemical modifications, including the formation of Schiff bases or amides, which have been explored for the development of carbonic anhydrase inhibitors. researchgate.net
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. nih.govlibretexts.org This allows for the construction of complex heterocyclic ring systems fused to the benzenesulfonamide (B165840) scaffold.
| Transformation | Reagents | Product Functional Group |
| Partial Hydrolysis | H₂O, mild acid or base | Amide (-CONH₂) |
| Full Hydrolysis | H₂O, strong acid or base, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Cycloaddition | Diene | Heterocycle |
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of 4-(2-Cyanoethyl)benzene-1-sulfonamide is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the sulfonamide and the cyanoethyl groups. researchgate.netncert.nic.innih.gov Consequently, harsher reaction conditions are typically required for functionalization of the aromatic ring.
Halogenation and Nitration: Electrophilic substitution reactions such as halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) are expected to proceed at the meta-position relative to the sulfonamide group, which is the stronger deactivating group. uobabylon.edu.iqlibretexts.orgmasterorganicchemistry.com The introduction of a halogen or a nitro group can serve as a precursor for further synthetic transformations, including cross-coupling reactions or reduction to an amino group, respectively. nih.govnih.gov
| Reaction | Reagents | Expected Position of Substitution | Product |
| Bromination | Br₂, FeBr₃ | meta to -SO₂NH₂ | 3-Bromo-4-(2-cyanoethyl)benzene-1-sulfonamide |
| Nitration | HNO₃, H₂SO₄ | meta to -SO₂NH₂ | 4-(2-Cyanoethyl)-3-nitrobenzene-1-sulfonamide |
Derivatization Strategies for Enhanced Biological Activity
Derivatization of this compound at its various reactive sites has been a key strategy in the development of novel therapeutic agents. The sulfonamide scaffold is particularly prominent in the design of carbonic anhydrase inhibitors and antimicrobial agents. nih.govijpsjournal.comnih.gov
Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). acs.orgresearchgate.net Modifications of the aromatic ring or the cyanoethyl tail can be used to target specific CA isoforms that are implicated in diseases such as glaucoma and cancer. nih.govnih.govmdpi.com For instance, conversion of the cyano group to other functionalities can introduce moieties that interact with amino acid residues outside the active site, leading to enhanced potency and selectivity. nih.gov
Antimicrobial Agents: The benzenesulfonamide core is a classic structural motif in antibacterial drugs. researchgate.net Derivatization of this compound by introducing various heterocyclic rings or other functional groups can lead to the development of new antimicrobial agents with improved efficacy and a broader spectrum of activity.
| Derivative Class | Target | Rationale for Derivatization |
| N-Substituted Sulfonamides | Carbonic Anhydrases | To enhance binding affinity and isoform selectivity. |
| Heterocyclic Derivatives | Various Enzymes, Receptors | To introduce novel pharmacophoric elements and improve drug-like properties. |
| Amino-functionalized Derivatives | Carbonic Anhydrases, Other targets | To provide a point of attachment for further elaboration and to introduce basicity. |
Insufficient Information Available to Generate Requested Article on this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” focusing on its potential applications in chemical biology research as outlined in the user's request.
The performed searches for specific applications of "this compound" in the design of selective enzyme inhibitors, its development as a chemical probe, its role as a lead compound in drug discovery, and its contribution to the molecular understanding of biological processes did not yield specific research findings or detailed data.
While the broader class of benzenesulfonamides and structurally similar compounds, such as 4-(2-aminoethyl)benzene-1-sulfonamide, are well-documented as carbonic anhydrase inhibitors and have been explored in various drug discovery initiatives, this information does not directly pertain to the specific cyanoethyl derivative requested. The available literature does not provide the necessary scientifically accurate and detailed content to fulfill the requirements of the requested article structure.
Therefore, it is not possible to construct an article that adheres to the provided outline and content inclusions without resorting to speculation, which would violate the core principles of scientific accuracy. No data tables or detailed research findings specific to “this compound” in the context of the requested applications could be located.
Future Research Directions and Challenges
Advancements in Sustainable and Efficient Synthetic Methodologies
The pharmaceutical industry is increasingly under pressure to adopt environmentally benign manufacturing processes. nih.gov Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and generate significant chemical waste. nih.gov Consequently, a primary focus of future research will be the development of green and efficient synthetic routes to 4-(2-Cyanoethyl)benzene-1-sulfonamide.
Modern approaches to sulfonamide synthesis are moving away from harsh conditions and toxic solvents. acs.orgorganic-chemistry.org Promising methodologies that could be adapted for the synthesis of this compound include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. acs.orgnih.gov The application of flow chemistry could lead to a more efficient and reproducible synthesis of the target compound.
Mechanochemistry: This solvent-free approach utilizes mechanical force to initiate chemical reactions, significantly reducing the environmental impact. rsc.orgrsc.org Mechanochemical methods have been successfully applied to the synthesis of various aromatic sulfonamides and could be a viable green alternative for producing this compound.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. The biosynthesis of sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes suggests the potential for developing biocatalytic methods for the synthesis of specific sulfonamide compounds. nih.gov
Photocatalysis: Recent advancements have demonstrated the use of photocatalysis to generate sulfinamide intermediates from carboxylic acids, which can then be converted to sulfonamides. acs.org This innovative approach could offer a novel and sustainable route to this compound.
Future research in this area should focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high yields, purity, and minimal environmental footprint.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and development of new therapeutic agents. For this compound, the integration of advanced computational approaches will be crucial for elucidating its structure-activity relationships (SAR) and guiding the design of more potent and selective derivatives.
Key computational methods that will drive future research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.nettsijournals.com By developing robust QSAR models for benzenesulfonamide (B165840) derivatives, researchers can predict the activity of novel analogs of this compound and prioritize their synthesis. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Molecular docking studies can provide valuable insights into the binding mode of this compound with its biological targets, helping to explain its mechanism of action and guide the design of derivatives with improved affinity. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the electronic structure and reactivity of molecules. researchgate.netmdpi.comnih.gov These studies can be used to understand the intrinsic properties of this compound and its interactions with biological macromolecules at a quantum mechanical level. researchgate.net
The synergy of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
Exploration of Novel Biological Targets and Therapeutic Areas
While the benzenesulfonamide core is known to target a range of enzymes and receptors, the specific biological profile of this compound remains largely unexplored. A significant future research direction will be the systematic evaluation of this compound against a panel of biologically relevant targets to identify novel therapeutic opportunities.
Based on the activities of related sulfonamides, potential areas of interest include:
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.govnih.gov Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.govmdpi.com The closely related compound, 4-(2-Aminoethyl)benzene-1-sulfonamide, has been investigated as a carbonic anhydrase inhibitor. researchgate.netdrugbank.com Future studies should assess the inhibitory activity and isoform selectivity of this compound against various CAs.
Anticancer Activity: Beyond carbonic anhydrase inhibition, sulfonamide derivatives have demonstrated anticancer activity through various mechanisms. mdpi.comnih.gov Screening this compound against a diverse panel of cancer cell lines could reveal novel antiproliferative effects.
Antiviral Activity: Certain sulfonamides have shown promise as antiviral agents. nih.govnih.govmdpi.com Given the urgent need for new antiviral therapies, evaluating the activity of this compound against a range of viruses is a worthwhile endeavor.
A comprehensive biological screening of this compound is essential to unlock its full therapeutic potential.
Strategies for Enhancing Selectivity and Specificity in Molecular Interactions
A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. For this compound, future research should focus on strategies to enhance its selectivity and specificity of molecular interactions.
One of the most successful strategies in the design of selective sulfonamide inhibitors is the "tail approach" . nih.gov This approach involves the addition of various chemical moieties to the benzenesulfonamide scaffold, which can interact with specific amino acid residues in the active site of the target enzyme, thereby enhancing isoform selectivity. nih.govmdpi.com
For this compound, the cyanoethyl group can be considered a "tail" that can be modified to improve selectivity. Future research could explore:
Modification of the Cyanoethyl Group: Systematic modifications of the cyanoethyl tail, such as altering its length, rigidity, or introducing different functional groups, could lead to derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes.
Comparative Studies with Analogs: The closely related compound, 4-(2-Aminoethyl)benzene-1-sulfonamide, provides an excellent point of comparison. drugbank.com By comparing the biological activity and selectivity of these two compounds, researchers can gain valuable insights into how the terminal functional group (cyano vs. amino) influences molecular recognition. nih.gov
A detailed understanding of the structure-activity relationships, guided by computational modeling and experimental validation, will be paramount in designing derivatives of this compound with superior selectivity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
